Cas no 15573-38-3 (Tris(trimethylsilyl)phosphine)

Tris(trimethylsilyl)phosphine 化学的及び物理的性質
名前と識別子
-
- TRIS(TRIMETHYLSILYL)PHOSPHINE
- [Tris(trimethylsilyl)]phosphine
- Tris(trimethylsilyl)phosphane
- Phosphine, tris(trimethylsilyl)-
- 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)disilaphosphane
- tris(trimethylsilyl)phosphine, 10% in hexane
- NSC117328
- PubChem6456
- tris-(trimethylsilyl)phosphine
- Phosphine,tris(trimethylsilyl)-
- OUMZKMRZMVDEOF-UHFFFAOYSA-N
- Tris(trimethylsilyl)phosphine, 95%
- NSC-1
- NSC 117328
- A809674
- 1-n-Propylisoquinoliniumbromide
- SCHEMBL115446
- T71851
- Tris(trimethylsilyl)phosphine(10% in n-hexane )
- Tris(trimethylsilyl)phosphine (ca. 10% in Hexane)
- Q2454102
- MFCD00015487
- DTXSID70297687
- AKOS015910688
- NSC-117328
- FT-0656939
- T3453
- 15573-38-3
- DTXCID00248824
- Tris(trimethylsilyl)phosphine
-
- MDL: MFCD00015487
- インチ: 1S/C9H27PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
- InChIKey: OUMZKMRZMVDEOF-UHFFFAOYSA-N
- SMILES: P([Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])([Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])[Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 250.11600
- 同位素质量: 250.116
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 0
- 互变异构体数量: 何もない
- XLogP3: 何もない
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 0.863 g/mL at 25 °C(lit.)
- ゆうかいてん: 24 °C
- Boiling Point: 243-244 °C(lit.)
- フラッシュポイント: -18°C
- Refractive Index: n20/D 1.502(lit.)
- すいようせい: Insoluble in water.
- PSA: 13.59000
- LogP: 4.97300
- Solubility: 未確定
- じょうきあつ: 0.1±0.4 mmHg at 25°C
- 敏感性: Air & Moisture Sensitive
Tris(trimethylsilyl)phosphine Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:あぶない
- 危害声明: H225-H304-H315-H319-H335+H336-H361-H372-H401
- Warning Statement: P201-P202-P210-P233-P240-P241+P242+P243-P260-P264-P270-P271-P273-P280-P301+P310+P331-P302+P352+P332+P313+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P308+P313-P403+P233-P405-P501
- 危険物輸送番号:UN 2845 4.2/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 17-36/37/38
- セキュリティの説明: S16-S26-S27-S28-S36/37/39-S39-S37-S36
-
危険物標識:
- 包装グループ:II
- Packing Group:I
- 包装カテゴリ:I
- TSCA:No
- 储存条件:0-10°C
- 安全术语:4.2
- Risk Phrases:R17
- HazardClass:4.2
- 危险等级:4.2
Tris(trimethylsilyl)phosphine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB119104-1 g |
Tris(trimethylsilyl)phosphine, 98%; . |
15573-38-3 | 98% | 1 g |
€125.00 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T889456-1g |
[Tris(trimethylsilyl)]phosphine |
15573-38-3 | 10 wt% in hexanes | 1g |
¥1,288.00 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T889456-5g |
[Tris(trimethylsilyl)]phosphine |
15573-38-3 | 10 wt% in hexanes | 5g |
¥4,288.00 | 2022-09-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 30218-1g |
Tris(trimethylsilyl)phosphine |
15573-38-3 | 1g |
¥1850.00 | 2023-03-03 | ||
abcr | AB143873-50 g |
Tris(trimethylsilyl)phosphine, 10% in hexane; . |
15573-38-3 | 10% | 50 g |
€656.00 | 2023-07-20 | |
abcr | AB143873-10 g |
Tris(trimethylsilyl)phosphine, 10% in hexane; . |
15573-38-3 | 10% | 10 g |
€206.00 | 2023-07-20 | |
abcr | AB119104-5 g |
Tris(trimethylsilyl)phosphine, 98%; . |
15573-38-3 | 98% | 5 g |
€440.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CY756-5g |
Tris(trimethylsilyl)phosphine |
15573-38-3 | 10% | 5g |
¥5263.0 | 2022-07-28 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2496-100mg |
Tris(trimethylsilyl)phosphine |
15573-38-3 | 100mg |
¥0.0 | 2024-07-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CY756-1g |
Tris(trimethylsilyl)phosphine |
15573-38-3 | 10% | 1g |
¥1289.0 | 2022-07-28 |
Tris(trimethylsilyl)phosphine 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
Tris(trimethylsilyl)phosphineに関する追加情報
Tris(trimethylsilyl)phosphine (CAS No. 15573-38-3): A Versatile Reagent in Modern Chemistry
Tris(trimethylsilyl)phosphine (CAS No. 15573-38-3) is a significant compound in the field of synthetic chemistry, particularly in the development of advanced materials and pharmaceuticals. This phosphine derivative, characterized by its unique structure and properties, has found extensive applications in various chemical processes and research areas. In this article, we will delve into the chemical structure, synthesis methods, and recent advancements in the utilization of Tris(trimethylsilyl)phosphine.
The molecular formula of Tris(trimethylsilyl)phosphine is C9H27P, and it is a colorless liquid with a boiling point of approximately 100°C at atmospheric pressure. The compound is highly reactive due to the presence of the phosphorus atom, which can readily form various bonds with other elements and functional groups. The trimethylsilyl groups (SiMe3) provide steric protection and enhance the stability of the phosphorus center, making it a valuable reagent in organic synthesis.
Synthesis of Tris(trimethylsilyl)phosphine:
The synthesis of Tris(trimethylsilyl)phosphine can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of trimethylsilyl chloride (Me3SiCl) with phosphorus trichloride (PCl3) in the presence of a suitable base, such as triethylamine (Et3N). This reaction proceeds via a nucleophilic substitution mechanism, where the chloride ions on PCl3 are replaced by trimethylsilyl groups:
PCL3 + 3 Me3SiCl + 3 Et3N → P(SiMe3)3 + 3 Et3N·HCl
This method is widely used due to its simplicity and high yield. Another synthetic route involves the reaction of trimethylsilyl hydride (Me3Sih) with phosphorus pentachloride (PCL5) under controlled conditions:
PCL5 + 5 Me3Sih → P(SiMe3)5
The resulting pentakis(trimethylsilyl)phosphane can then be reduced to form P(SiMe3 sub>)< sub > 3 strong > . This method offers greater control over the product's purity and is often preferred for large-scale production. p > < p >< strong > Applications in Organic Synthesis strong >: p > < p >< strong >Tris(trimethylsilyl)phosphine strong > has become an indispensable reagent in organic synthesis due to its unique properties. One of its primary applications is in the reduction of organic halides to their corresponding hydrocarbons. The reactivity of the phosphorus center allows it to efficiently transfer hydrogen atoms from silanes to halides, facilitating the formation of C-H bonds: p > < p >< code > R-X + P(SiMe < sub > 3 sub > ) < sub > 3 sub > → R-H + P(SiMe < sub > 3 sub > ) < sub > 2 sub > X code > p > < p >This reaction is particularly useful for synthesizing complex organic molecules with high selectivity and yield. Additionally, < strong >Tris(trimethylsilyl)phosphine strong > has been employed in palladium-catalyzed cross-coupling reactions, where it serves as a ligand to enhance catalyst activity and stability. p > < p >< strong > Recent Research Developments strong >: p > < p >Recent studies have explored new applications of < strong >Tris(trimethylsilyl)phosphine strong > in materials science and pharmaceutical research. For instance, researchers at the University of California have utilized this compound in the synthesis of novel organophosphorus materials with enhanced electronic properties. These materials show promise in applications such as organic light-emitting diodes (OLEDs) and solar cells. p > < p >In the pharmaceutical industry, < strong >Tris(trimethylsilyl)phosphine strong > has been investigated for its potential as a protecting group in drug synthesis. Its ability to form stable adducts with reactive functional groups allows for precise control over chemical transformations during multi-step syntheses. This property is particularly valuable in the development of complex drug molecules with multiple reactive sites. p > < p >< strong > Safety Considerations strong >: p > < p >< strong >Tris(trimethylsilyl)phosphine strong > should be handled with care due to its reactivity and potential for forming explosive mixtures with certain compounds. It is important to store this compound in a well-ventilated area away from heat sources and incompatible materials. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling. p > < p >< strong > Conclusion strong > p > < p >< strong >Tris(trimethylsilyl)phosphine strong >(CAS No. 15573-38-3) is a versatile reagent that continues to play a crucial role in modern chemistry. Its unique properties make it an invaluable tool in organic synthesis, materials science, and pharmaceutical research. As new applications are discovered and optimized, this compound is likely to remain at the forefront of chemical innovation. p > article > response >
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